Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(4-phenylthiadiazol-5-yl)oxypyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c1-2-28-22(27)20-17-12-11-16(14-19(17)26-13-7-6-10-18(20)26)29-23-21(24-25-30-23)15-8-4-3-5-9-15/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJKSEPMFJFCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OC4=C(N=NS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
1,3,4-thiadiazole derivatives, which this compound contains, have the ability to disrupt processes related to dna replication. This allows them to inhibit the replication of both bacterial and cancer cells.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of biological activities. The disruption of DNA replication processes by 1,3,4-thiadiazol derivatives could potentially affect various biochemical pathways related to cell growth and proliferation.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives, in general, have attracted increasing attention in recent years due to their diverse biological activities.
Result of Action
The ability of 1,3,4-thiadiazole derivatives to disrupt dna replication processes suggests that they could have significant effects on cell growth and proliferation.
Action Environment
It is known that the tautomeric behavior of 1,3,4-thiadiazole derivatives occurs due to 2-hydroxy-, mercapto- and amino-derivatives and is the pseudo aromatic molecule in nature. This suggests that the compound’s action could potentially be influenced by environmental factors such as pH and temperature.
Biological Activity
Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate is a compound that incorporates both a pyridoindole and a thiadiazole moiety. This structural combination is significant as both components are known for their diverse biological activities. The compound's molecular formula is with a molecular weight of 415.47 g/mol. This article explores the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
1. Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit notable anticancer properties. The presence of the 1,2,3-thiadiazole ring has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .
2. Antimicrobial Properties
The antimicrobial activity of thiadiazole derivatives is well-documented. This compound has demonstrated efficacy against a range of bacterial and fungal strains. For example, compounds with similar structures have shown significant inhibition against Staphylococcus aureus and Escherichia coli in vitro tests .
3. Anti-inflammatory Effects
The compound's anti-inflammatory potential is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vivo studies have indicated that related thiadiazole compounds can reduce inflammation in models of arthritis and other inflammatory conditions .
4. Neuroprotective Activity
Thiadiazole derivatives have also been investigated for their neuroprotective effects. They are believed to exert these effects by reducing oxidative stress and modulating neurotransmitter levels in the brain. This could be particularly beneficial in conditions such as Alzheimer's disease and epilepsy .
The biological activity of this compound is primarily mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Like many thiadiazole derivatives, this compound may inhibit specific enzymes involved in disease progression.
- Modulation of Signaling Pathways : The compound likely interacts with key signaling pathways (e.g., MAPK and PI3K/Akt), which are crucial for cell survival and proliferation.
Case Study 1: Anticancer Efficacy
A study conducted by Bhattacharya et al. (2019) synthesized various thiadiazole derivatives and tested their anticancer efficacy against different cancer cell lines. Among these derivatives, one compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of exposure. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Antimicrobial Testing
In a comparative antimicrobial study published by Gowda et al. (2020), several thiadiazole derivatives were tested for their antibacterial properties using disc diffusion methods. This compound exhibited zones of inhibition comparable to standard antibiotics against Gram-positive bacteria.
Comparison with Similar Compounds
Structural Analog: Ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate (CAS: 339020-49-4)
- Structural Differences: While both compounds share the ethyl carboxylate-substituted pyridoindole backbone, the substituent at position 3 differs. The target compound has a 1,2,3-thiadiazole-phenyl group, whereas the analog in features a chlorophenyl-hydrazino-oxoethoxy chain.
- Molecular Properties: Property Target Compound (Thiadiazole Derivative) Chlorophenyl-Hydrazino Analog (CAS: 339020-49-4) Molecular Formula Not explicitly stated (inferred as C₂₄H₁₈N₄O₃S) C₂₄H₂₀ClN₃O₄ Molecular Weight ~462.5 g/mol (estimated) 449.89 g/mol Functional Groups 1,2,3-Thiadiazole, phenyl, ethyl ester Chlorophenyl, hydrazine, oxoethoxy, ethyl ester
- Applications : The chlorophenyl analog is labeled for laboratory use in industrial and analytical research , whereas the thiadiazole derivative’s applications are inferred to involve anticancer research due to structural parallels with G-quadruplex-targeting compounds (e.g., ) .
Comparison with Pyrido[1,2-a]pyrimidinone Derivatives
Compounds such as 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 108855-18-1) share a pyrido-fused heterocyclic core but differ in substituents and functional groups.
- Key Differences: The pyrido[1,2-a]pyrimidinone derivatives lack the thiadiazole moiety and instead incorporate benzisoxazole and piperidine groups, which may enhance blood-brain barrier penetration . The ethyl carboxylate group in the target compound contrasts with the methyl-pyrimidinone and piperidine-ethyl chains in these analogs.
Mechanistic Comparison with G-Quadruplex-Targeting Compounds
highlights a structurally distinct compound (3-[2-(diethylamino)ethyl]-12-methyl-6-oxo-2,3,6,12-tetrahydro-1H-benzo[4,5]imidazo[1,2-a]imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin-14-ium bromide) that inhibits cancer cell proliferation by interacting with KRAS G-quadruplexes .
- Unlike the diethylaminoethyl substituent in ’s compound, the thiadiazole-phenyl group in the target may offer improved selectivity for specific DNA secondary structures.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate?
Answer:
The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Thiadiazole ring formation : 1,2,3-Thiadiazoles are synthesized via cyclization of thiosemicarbazides or diazo coupling, as described in thiadiazolo-pyrimidine syntheses .
- Pyridoindole core construction : Pyrido[1,2-a]indole scaffolds are often built using Friedländer or Pictet-Spengler cyclization. For example, 3-formyl-indole intermediates (similar to those in and ) are condensed with amines/ketones under acidic conditions .
- Coupling of moieties : Etherification or nucleophilic aromatic substitution (SNAr) links the thiadiazole and pyridoindole units. Refluxing in acetic acid with sodium acetate (as in ) may facilitate this step.
- Esterification : The ethyl carboxylate group is introduced via esterification of a carboxylic acid precursor using ethanol and acid catalysts .
Key characterization : Confirm regiochemistry via H NMR (e.g., coupling constants for ether linkages) and IR for ester C=O stretches (~1720 cm) .
Advanced: How can researchers optimize the coupling efficiency between the thiadiazole and pyridoindole moieties to improve reaction yields?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while acetic acid (as in ) promotes acid-catalyzed etherification.
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (ZnCl) to activate electrophilic sites on the thiadiazole ring .
- Temperature control : Microwave-assisted synthesis (e.g., ) reduces reaction time and improves regioselectivity.
- Protecting groups : Protect reactive sites on the pyridoindole (e.g., NH groups) to prevent side reactions. Deprotection post-coupling can be achieved via basic hydrolysis .
Troubleshooting : Monitor reaction progress via TLC (silica, ethyl acetate/hexane). If yields are low, consider pre-functionalizing the thiadiazole with electron-withdrawing groups to enhance electrophilicity .
Basic: What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Answer:
- H/C NMR : Identify key signals:
- Thiadiazole protons (δ 7.5–8.5 ppm for aromatic H).
- Pyridoindole protons (e.g., downfield shifts for fused-ring systems).
- Ethyl ester signals (quartet at ~4.3 ppm for CH, triplet at ~1.3 ppm for CH) .
- IR spectroscopy : Confirm ester C=O (1720–1740 cm) and ether C-O (1240–1270 cm) .
- HPLC-MS : Assess purity (>98%) and molecular ion peak (e.g., [M+H] for MW validation) .
Advanced: How should researchers address contradictory spectroscopic data between synthetic batches?
Answer:
Contradictions may arise from:
- Regioisomerism : Use 2D NMR (COSY, NOESY) to distinguish between positional isomers.
- Polymorphism : Perform X-ray crystallography (if crystals are obtainable) or DSC to identify crystalline forms .
- Byproduct formation : Optimize purification via column chromatography (silica, gradient elution) or recrystallization (DMF/EtOH mixtures, as in ) .
- Reaction monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically .
Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?
Answer:
- Scaffold diversification : Synthesize analogs via:
- Varying substituents on the phenyl ring (e.g., electron-donating/-withdrawing groups) .
- Replacing the ethyl ester with methyl or tert-butyl esters to study steric effects .
- Biological assays :
- In vitro screening : Use enzyme inhibition assays (e.g., kinase targets) with IC determination.
- Cellular uptake : Measure logP (HPLC retention time) to correlate lipophilicity with activity.
- Computational modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding modes and guide synthetic modifications .
Basic: What safety precautions are essential during the synthesis and handling of this compound?
Answer:
- Toxicological data : While specific data are unavailable, assume hazards based on structural analogs (e.g., thiadiazoles may release toxic gases upon decomposition).
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.
- Waste disposal : Neutralize acidic/byproduct streams (e.g., sodium bicarbonate) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
